1-(4-Chlorophenyl)-2-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[5-[2-(4-chlorophenyl)-2-oxoethoxy]naphthalen-1-yl]oxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2O4/c27-19-11-7-17(8-12-19)23(29)15-31-25-5-1-3-21-22(25)4-2-6-26(21)32-16-24(30)18-9-13-20(28)14-10-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVPSAMGGMVYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2OCC(=O)C3=CC=C(C=C3)Cl)C(=C1)OCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound features a complex structure characterized by a chlorophenyl group and a naphthyl ether moiety. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Molecular Characteristics
- Molecular Weight : Approximately 420.31 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water, which may influence its bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl and naphthyl compounds have shown efficacy against various bacterial strains. In one study, related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. A study reported that structurally related compounds exhibited strong inhibitory activity against urease, with IC50 values significantly lower than standard inhibitors . This suggests that the compound may have therapeutic applications in conditions where urease activity is detrimental, such as in certain infections.
Case Studies
- Antibacterial Screening : A series of synthesized compounds similar to 1-(4-Chlorophenyl)-2-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone were evaluated for antibacterial properties. The results indicated strong activity against gram-positive bacteria and moderate activity against gram-negative strains .
- AChE Inhibition Assay : The compound was part of a broader evaluation of AChE inhibitors. The assay results showed promising inhibition rates, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Table 1: Biological Activity Summary
The biological activity of the compound can be attributed to its ability to interact with specific enzymes and bacterial cell structures. The presence of the chlorophenyl groups is significant in enhancing lipophilicity, allowing better penetration through bacterial membranes and into the active sites of enzymes.
Interaction Studies
Docking studies have elucidated the binding interactions between the compound and target enzymes, highlighting key amino acid residues involved in these interactions. Such studies are crucial for understanding how modifications to the chemical structure might enhance efficacy or reduce toxicity.
Q & A
Q. What synthetic strategies are effective for constructing the naphthyl-oxoethoxy linkage in this compound?
The naphthyl-oxoethoxy moiety can be synthesized via condensation reactions. For example:
- Step 1 : Prepare 1-(4-chloro-1-hydroxynaphthalen-2-yl)-ethanone by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid and ZnCl₂ .
- Step 2 : Condense this intermediate with a substituted benzaldehyde in the presence of urea and concentrated HCl in DMF to form the final product .
- Key considerations : Optimize reaction time (6–12 hours) and temperature (80–100°C) to minimize side products like incomplete condensation or over-oxidation.
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- NMR spectroscopy : Use - and -NMR to resolve aromatic proton environments and confirm substitution patterns (e.g., chlorophenyl and naphthyl groups) .
- IR spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1700 cm and ether (C-O-C) vibrations at ~1200–1250 cm .
- X-ray crystallography : For unambiguous confirmation, collect high-resolution diffraction data using SHELX software (e.g., SHELXL for refinement) .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis be systematically controlled?
Competing pathways (e.g., over-alkylation or keto-enol tautomerism) require:
- Catalytic optimization : Use anhydrous KCO in ethanol to selectively promote nucleophilic substitution over elimination .
- Solvent effects : Polar aprotic solvents like DMF enhance reaction rates for etherification but may require quenching with cold water to isolate products .
- Monitoring tools : Track reaction progress via TLC or HPLC to detect intermediates (e.g., 4-chlorobenzyl chloride byproducts) .
Q. What mechanistic insights explain the compound’s antimicrobial activity differences compared to its des-chloro analogs?
- Hypothesis : The chlorine atoms enhance lipophilicity, improving membrane penetration.
- Experimental validation :
- Compare MIC (Minimum Inhibitory Concentration) values against S. aureus for the parent compound (e.g., 8 µg/mL) vs. des-chloro analogs (>64 µg/mL) .
- Perform molecular docking to assess chlorine’s role in binding to bacterial enzyme active sites (e.g., dihydrofolate reductase) .
Q. How can contradictions between computational solubility predictions and experimental measurements be resolved?
- Issue : MD simulations may overestimate solubility in polar aprotic solvents due to incomplete force-field parameterization for polyhalogenated systems.
- Resolution :
- Validate predictions with experimental solubility assays in DMSO, ethanol, and water (e.g., 23 mg/mL in DMSO vs. 0.5 mg/mL in water) .
- Adjust computational models using COSMO-RS theory to account for halogen-hydrogen bonding interactions .
Q. What strategies optimize the compound’s bioactivity through targeted structural modifications?
-
Functional group substitution :
Modification Effect on IC (Enzyme X) Methoxy → Hydroxyl IC: 12 µM → 45 µM (reduced activity) Chlorine → Fluorine IC: 12 µM → 8 µM (enhanced activity) -
Rationale : Fluorine’s electronegativity improves target binding, while hydroxyl groups may disrupt lipophilicity.
Methodological Challenges
Q. How can crystallographic disorder in the chlorophenyl ring be addressed during refinement?
Q. What analytical workflows validate the compound’s stability under physiological conditions?
- Protocol :
- Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours.
- Analyze degradation products via LC-MS.
- Identify hydrolytic cleavage of the oxoethoxy group as the primary degradation pathway .
Data Interpretation
Q. How should researchers interpret conflicting 1H^1H1H-NMR data for the ethanone moiety?
- Scenario : Splitting patterns vary between DMSO-d and CDCl.
- Explanation : Solvent-induced shifts (e.g., DMSO stabilizes enol tautomers) alter peak multiplicity. Use variable-temperature NMR to confirm tautomeric equilibrium .
Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity assays?
- Approach :
- Fit data to a four-parameter logistic model (e.g., Hill equation) using GraphPad Prism.
- Report EC values with 95% confidence intervals to account for biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
